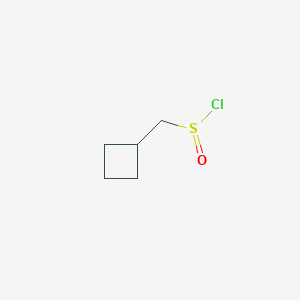

Cyclobutylmethanesulfinyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclobutylmethanesulfinyl chloride is an organosulfur compound with the chemical formula C₅H₉ClOS. It is a colorless to pale yellow liquid with a pungent odor. This compound is part of the sulfinyl chloride family, which are known for their reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutylmethanesulfinyl chloride can be synthesized through the reaction of cyclobutylmethanesulfinic acid with thionyl chloride. The reaction typically involves heating the sulfinic acid with thionyl chloride under reflux conditions, resulting in the formation of the sulfinyl chloride and the release of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors has been explored to improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Cyclobutylmethanesulfinyl chloride undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form sulfinamides and sulfinates, respectively.

Oxidation: Can be oxidized to cyclobutylmethanesulfonyl chloride using oxidizing agents like hydrogen peroxide.

Reduction: Can be reduced to cyclobutylmethanesulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Typically carried out in the presence of a base like pyridine to neutralize the hydrogen chloride formed during the reaction.

Oxidation: Performed under acidic conditions with hydrogen peroxide.

Reduction: Conducted under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride.

Major Products

Sulfinamides: Formed from the reaction with amines.

Sulfinates: Formed from the reaction with alcohols.

Sulfonyl Chlorides: Formed from oxidation reactions.

Scientific Research Applications

Cyclobutylmethanesulfinyl chloride has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organosulfur compounds.

Pharmaceuticals: Employed in the synthesis of sulfinamide-based drugs.

Material Science: Utilized in the preparation of sulfinyl-containing polymers and materials with unique properties.

Biological Studies: Investigated for its potential biological activity and interactions with biomolecules

Mechanism of Action

The mechanism of action of cyclobutylmethanesulfinyl chloride involves its reactivity as an electrophile. It can react with nucleophiles, leading to the formation of new chemical bonds. The sulfinyl group (SO) in the compound is highly reactive, making it a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Cyclobutylmethanesulfinyl chloride can be compared with other sulfinyl chlorides and related compounds:

Methanesulfonyl Chloride: Similar in reactivity but differs in the alkyl group attached to the sulfinyl chloride.

Cyclobutylmethanesulfonyl Chloride: An oxidized form of this compound with different reactivity and applications.

Sulfonimidates: Organosulfur compounds with a similar sulfinyl group but different substituents and reactivity

Conclusion

This compound is a versatile compound with significant utility in organic synthesis, pharmaceuticals, and material science. Its reactivity and ability to form various derivatives make it an important intermediate in chemical research and industrial applications.

Biological Activity

Cyclobutylmethanesulfinyl chloride (CBMSC) is a compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of CBMSC, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

CBMSC features a cyclobutyl ring attached to a methanesulfinyl chloride group. The presence of the sulfinyl chloride functional group enhances its reactivity, allowing it to interact with various biological molecules. The molecular formula for CBMSC is C5H9ClO2S, with a molecular weight of approximately 176.64 g/mol.

The mechanism of action of CBMSC primarily involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the modification of protein functions, impacting various biological pathways. The specific targets and pathways affected by CBMSC depend on the cellular context in which it is used.

Key Mechanisms:

- Covalent Modification : The sulfonyl chloride group can react with amino acids such as cysteine or lysine, altering protein activity.

- Enzyme Inhibition : By modifying key residues in enzymes, CBMSC may inhibit their function, which is particularly relevant in cancer therapy.

Anticancer Properties

Recent studies have highlighted the potential of cyclobutane derivatives, including CBMSC, in cancer therapy. For instance, compounds containing cyclobutyl rings have been shown to improve metabolic stability and selectivity towards cancer cells compared to traditional compounds. A notable study demonstrated that a cyclobutyl-containing linker in an antibody-drug conjugate exhibited enhanced selectivity for cathepsin B, an enzyme often overexpressed in cancer cells .

| Compound Type | Activity | Reference |

|---|---|---|

| Cyclobutyl Linker | Increased selectivity towards cathepsin B | |

| CBMSC Derivative | Inhibition of tumor growth |

Modulation of Biological Pathways

CBMSC has been investigated for its role in modulating various signaling pathways. For example, it has been used to study the effects on histone methyltransferases (HMTs), which are involved in epigenetic regulation and have implications in cancer . The introduction of cyclobutane moieties has been linked to improved binding affinity and selectivity for these targets.

Case Studies

- Cyclobutane-Containing Antibody-Drug Conjugates : Research indicated that incorporating a cyclobutyl ring into drug conjugates significantly enhanced their therapeutic index by improving selectivity for tumor cells over normal cells .

- Inhibition Studies : A study focusing on cyclobutane derivatives found that certain compounds exhibited potent inhibition against various cancer cell lines, suggesting that modifications using CBMSC could lead to promising anticancer agents .

- Metabolic Stability : The introduction of the cyclobutyl structure was shown to enhance metabolic stability in certain drug candidates, making them more effective in vivo compared to their non-cyclobutane analogs .

Properties

Molecular Formula |

C5H9ClOS |

|---|---|

Molecular Weight |

152.64 g/mol |

IUPAC Name |

cyclobutylmethanesulfinyl chloride |

InChI |

InChI=1S/C5H9ClOS/c6-8(7)4-5-2-1-3-5/h5H,1-4H2 |

InChI Key |

NXUIBRSXADXZFT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)CS(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.